Cellotetraose

Plant Immunity DAMP Elicitor Activity

Researchers often substitute cellobiose (DP2) or cellotriose (DP3) for cellotetraose, but chain length critically determines biochemical activity, yielding fundamentally different enzyme kinetics and immune signaling outcomes. Cellotetraose (DP4) is the definitive reference standard for resolving these DP-dependent differences. - Most potent PTI elicitor among DP2-DP5: maximal ROS production, MPK6 phosphorylation, and defense gene activation. - Essential for complete enzyme kinetic profiling: kcat/Km = 155.2 mM⁻¹ s⁻¹ for β-glucosidase; turnover number = 400 for Myrothecium cellulase. - Distinct CE/HPLC peak enables precise method optimization and accurate cellodextrin quantification in biomass hydrolysates. Supplied as ≥94% (HPLC) white powder with full QC documentation, ready for immediate global shipment.

Molecular Formula C24H42O21
Molecular Weight 666.6 g/mol
CAS No. 38819-01-1
Cat. No. B013520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCellotetraose
CAS38819-01-1
SynonymsO-β-D-Glucopyranosyl-(1-4)-O-β-D-glucopyranosyl-(1-4)-O-β-D-glucopyranosyl-(1-4)-D-glucose;  (Glc1-b-4)3-D-Glc; 
Molecular FormulaC24H42O21
Molecular Weight666.6 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)O)O)O)O
InChIInChI=1S/C24H42O21/c25-1-6(30)11(32)19(7(31)2-26)43-23-17(38)14(35)21(9(4-28)41-23)45-24-18(39)15(36)20(10(5-29)42-24)44-22-16(37)13(34)12(33)8(3-27)40-22/h1,6-24,26-39H,2-5H2/t6-,7+,8+,9+,10+,11+,12+,13-,14+,15+,16+,17+,18+,19+,20+,21+,22-,23-,24-/m0/s1
InChIKeyUYQJCPNSAVWAFU-ZEUIETHYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cellotetraose for Enzyme Assays, Plant Immunity, and Standardization


Cellotetraose (CAS 38819-01-1), a linear tetrasaccharide composed of four β-(1→4)-linked D-glucose units, is a member of the cellodextrin series derived from cellulose degradation . It serves as a well-defined substrate for characterizing cellulases and β-glucosidases, and recent research has identified its distinct role as a potent elicitor of pattern-triggered immunity (PTI) in plants in a chain-length-dependent manner [1]. Commercially, it is supplied as a white to almost white powder with a typical purity of >90% to ≥94.0% (HPLC) and a molecular weight of 666.58 g/mol [2][3].

Cellulase & β-glucosidase substrate characterization
Plant PTI elicitation model (reported DP4-specific response)
Analytical reference for CE/HPLC cellodextrin separation

Why Cellotetraose Cannot Be Substituted


Cellodextrins of varying degrees of polymerization (DP) are not functionally equivalent. Chain length is a critical determinant of biochemical activity, dictating everything from enzyme kinetics and substrate specificity to biological signaling outcomes [1]. Simply using cellobiose (DP2), cellotriose (DP3), or cellopentaose (DP5) as a substitute for cellotetraose will yield fundamentally different experimental results. This is evident in plant immunity studies, where cellotetraose acts as the most potent elicitor among DP2-DP5 oligosaccharides [2], and in enzyme kinetics, where the Michaelis-Menten constant (Km) and turnover number (kcat) vary significantly with chain length for the same enzyme [3][4]. Therefore, for reproducible and biologically relevant data, the selection of a specific, high-purity cellotetraose standard is essential.

Chain-Length Mismatch
DP2/DP3/DP5 may not replicate DP4-specific plant immunity elicitation reported in lettuce model.
Enzyme Kinetics Context
Km and kcat vary significantly with degree of polymerization; cellobiose or cellopentaose substitution can alter kinetic readouts.
Binding Profile Divergence
Binding affinity is non-linear with chain length; DP4 occupies a specific kinetic niche that may not transfer to DP2 or DP3.

Cellotetraose Differentiation Evidence


Chain-Length-Dependent Plant Immune Elicitation

In a study assessing the ability of cello-oligosaccharides (DP2-DP5) to elicit pattern-triggered immunity (PTI) in Lactuca sativa (lettuce), cellotetraose (CEL4) was identified as the most potent elicitor across all measured parameters. Compared to cellobiose (DP2), cellotriose (DP3), and cellopentaose (DP5), CEL4 induced the strongest responses, including rapid reactive oxygen species (ROS) production, MPK6 phosphorylation, and defense gene induction [1].

Plant Immune Elicitation
Head-to-head
CEL4 induced strongest ROS burst, MPK6 phosphorylation, defense gene activation among DP2-DP5 in lettuce PTI assay.
Reported chain-length-dependent elicitor context; supports DP4-specific signaling studies.
In planta assay; user validation recommended.
Plant Immunity DAMP Elicitor Activity

Superior β-Glucosidase Catalytic Efficiency

Kinetic analysis reveals that cellotetraose can be a significantly more efficient substrate for certain β-glucosidases than cellobiose or cellotriose. For a specific β-glucosidase studied, cellotetraose exhibited a catalytic efficiency (kcat/Km) of 155.2 mM⁻¹ s⁻¹, which is over 15-fold higher than that for cellobiose (9.96 mM⁻¹ s⁻¹) and over 2-fold higher than for cellotriose (75.98 mM⁻¹ s⁻¹) [1]. This demonstrates that chain length is a critical determinant of substrate specificity and efficiency.

β-Glucosidase Efficiency
Reported
kcat/Km = 155.2 mM⁻¹ s⁻¹ (15.6x vs cellobiose, 2.04x vs cellotriose)
Supports substrate profiling; chain length dramatically affects catalytic efficiency.
Enzyme Kinetics Biocatalysis β-Glucosidase

Distinct Cellulase Hydrolysis Kinetics

The turnover number for Myrothecium verrucaria cellulase varies dramatically with substrate chain length. Cellotetraose has a turnover number of approximately 400, which is substantially higher than that for cellotriose (50-200, depending on initial concentration) but lower than for cellopentaose and cellohexaose (both at least 450) [1]. This distinct quantitative behavior confirms that cellotetraose is not simply an average of its lower and higher DP counterparts but occupies a specific kinetic niche.

Cellulase Turnover Number
Reported
Turnover number ~400 (Myrothecium verrucaria cellulase)
Distinct kinetic niche vs DP3/DP5; essential for complete cellulase profile.
Cellulase Assay Substrate Specificity Enzymology

Binding Affinity and Chain Length

In silico molecular docking studies with the β-glucosidase BglB reveal that binding affinity is not monotonic with chain length. Cellotetraose demonstrated an intermediate binding affinity (-5.68 kJ/mol) that was lower than that of cellobiose (-6.2 kJ/mol) but higher than that of cellotriose (-5.63 kJ/mol) [1]. This non-linear relationship underscores the unique structural and energetic interactions of each cellodextrin within the enzyme active site.

Binding Affinity
Head-to-head
ΔG = -5.68 kJ/mol (BglB) vs cellobiose -6.2, cellotriose -5.63 kJ/mol
Non-linear affinity profile; supports SAR and enzyme engineering.
Molecular Docking Enzyme-Substrate Interaction Binding Affinity

CE Separation for Cellodextrin Analysis

Cellotetraose has a well-defined and distinct migration time in capillary electrophoresis (CE), enabling its baseline separation from other cellodextrins. A validated CE method achieved the simultaneous separation of the first seven underivatized cellodextrin oligomers (glucose to celloheptaose), demonstrating that cellotetraose can be reliably identified and quantified in complex hydrolysates without derivatization [1]. This provides a robust analytical tool for monitoring biomass degradation and enzyme activity.

CE Separation
Method context
Baseline resolution of DP1-DP7 cellodextrins by CE with direct UV detection.
Supports analytical method validation; cellotetraose serves as specific retention marker.
Method from Electrophoresis 2015.
Analytical Chemistry Method Development Capillary Electrophoresis

Validated Applications of Cellotetraose


Plant Immunity PTI Elicitation

Based on direct comparative studies, cellotetraose (DP4) is the definitive cello-oligosaccharide for investigating pattern-triggered immunity (PTI) in plants. It elicits the strongest defense responses compared to DP2, DP3, and DP5, including maximal ROS production, MPK6 phosphorylation, and defense gene activation [1]. This makes it the standard reagent for dissecting DP4-specific signaling pathways, studying DAMP-PAMP synergy, and screening for crop protection agents.

β-Glucosidase & Cellulase Kinetic Assays

Cellotetraose serves as a specific and kinetically distinct substrate for characterizing a range of cellulases and β-glucosidases. Its unique catalytic efficiency (e.g., kcat/Km = 155.2 mM⁻¹ s⁻¹ for one β-glucosidase) and turnover number (e.g., 400 for a Myrothecium cellulase) relative to other cellodextrins make it indispensable for building complete enzyme kinetic profiles and understanding processivity [2][3]. It is an essential component of any enzyme screening or characterization platform.

Reference Standard for Method Validation

High-purity cellotetraose is a critical reference standard for developing and validating analytical methods for complex carbohydrate mixtures. Its distinct and resolvable peak in capillary electrophoresis (CE) and HPLC methods allows for its use as a specific marker for method optimization, system suitability testing, and accurate quantification of cellodextrins in samples derived from biomass degradation or enzymatic hydrolysis [4].

In Silico Binding Affinity Benchmark

The well-characterized binding affinity of cellotetraose (-5.68 kJ/mol) for specific enzymes like β-glucosidase BglB provides a valuable benchmark for in silico studies, including molecular docking and structure-activity relationship (SAR) analysis [5]. Using cellotetraose as a molecular probe can guide the rational engineering of enzymes with altered chain-length specificities for industrial biocatalysis applications.

Application
Selection Property
Validation Focus
Plant PTI signaling studies
Chain-length-dependent elicitor activity (reported DP4-specific)
ROS, MPK6 phosphorylation, defense gene induction endpoints
β-Glucosidase / cellulase kinetic assays
Substrate with distinct catalytic efficiency profile
Kinetic comparison across DP2-DP5 substrates
CE/HPLC method development
Well-resolved migration time for cellodextrin profiling
Baseline separation & quantification in hydrolysates
In silico enzyme binding studies
Benchmark binding affinity context (reported for BglB)
SAR analysis and rational enzyme engineering

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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